molecular formula C23H30N2O5S B2767079 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 922124-36-5

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2767079
CAS RN: 922124-36-5
M. Wt: 446.56
InChI Key: ZRPILYMVDYWMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O5S and its molecular weight is 446.56. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Research into new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown significant potential for applications in photodynamic therapy, a treatment modality for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them effective as Type II photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity and Enzyme Inhibition

Sulfonamide-based compounds have been synthesized and characterized, demonstrating antimicrobial activities against various pathogens, including Staphylococcus aureus and Escherichia coli. Furthermore, these compounds have shown to inhibit carbonic anhydrase enzymes, indicating potential for therapeutic applications in conditions where enzyme inhibition is beneficial (Alyar et al., 2018).

Structural and Spectroscopic Characterization

The synthesis and characterization of novel sulfonamide derivatives have provided insights into their structural and spectroscopic properties. For instance, studies involving X-ray diffraction and density functional theory (DFT) have helped elucidate the molecular structure and electronic properties of these compounds, facilitating their application in various fields, including drug design and materials science (Al-Hourani et al., 2016).

Anticancer Activity

Aminothiazole-paeonol derivatives containing the benzenesulfonamide moiety have been synthesized and evaluated for their anticancer activities. Some of these compounds demonstrated significant inhibitory activity against various cancer cell lines, highlighting their potential as lead compounds for developing new anticancer agents (Tsai et al., 2016).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-7-10-25-18-9-8-17(13-19(18)30-14-23(4,5)22(25)26)24-31(27,28)21-12-16(3)15(2)11-20(21)29-6/h8-9,11-13,24H,7,10,14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPILYMVDYWMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

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